molecular formula C10H8O2 B3415547 3-Methylcoumarin CAS No. 2445-82-1

3-Methylcoumarin

Cat. No.: B3415547
CAS No.: 2445-82-1
M. Wt: 160.17 g/mol
InChI Key: VIIIJFZJKFXOGG-UHFFFAOYSA-N
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Description

3-Methylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, specifically, is characterized by the presence of a methyl group at the third position of the coumarin ring, which influences its chemical properties and biological activities.

Mechanism of Action

Target of Action

3-Methylcoumarin, like other coumarin derivatives, has been shown to interact with various biological targets. Coumarins have been identified as potential treatments for various ailments, including cancer, metabolic, and degenerative disorders . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . .

Mode of Action

Coumarins in general are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They are involved in various metabolic pathways. For instance, coumarins are derived from natural sources as phenylpropanoids via the basic biosynthetic pathway . Phenylalanine undergoes bioconversion to yield trans-cinnamic acid by the action of Phenylalanine Ammonia Lyase (PAL), which is then transformed to the key metabolite 40-coumaroyl-S-CoA .

Pharmacokinetics

It’s known that coumarins undergo a conjugation reaction catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver .

Result of Action

Coumarins in general have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry . They have also been utilized to produce low-cost fluorescent materials .

Action Environment

The action of this compound, like other coumarins, can be influenced by environmental factors. For instance, the fluorescence behavior of coumarins can be affected by the polarity of the microenvironment . .

Chemical Reactions Analysis

Comparison with Similar Compounds

    Coumarin: The parent compound, known for its pleasant aroma and use in perfumes and flavorings.

    4-Methylcoumarin: Similar to 3-Methylcoumarin but with the methyl group at the fourth position, affecting its reactivity and biological activity.

    7-Hydroxycoumarin: Known for its strong fluorescence and use in biochemical assays.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties. Its distinct methyl group position allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIIJFZJKFXOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031385
Record name 3-Methylcoumarin
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Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445-82-1, 1333-47-7
Record name 3-Methyl-2H-1-benzopyran-2-one
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Record name Methylcoumarin (mixed isomers)
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Record name 3-Methylcoumarin
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Record name 2H-1-Benzopyran-2-one, methyl-
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Record name 3-Methylcoumarin
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Record name Methyl-2-benzopyrone
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Record name 3-METHYLCOUMARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-methylcoumarin?

A1: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.

Q2: What are some efficient synthetic routes for this compound?

A2: Several synthetic approaches to this compound exist, including:

  • Microwave-assisted Baylis–Hillman reaction followed by cyclization and reduction: This method involves a rapid Baylis–Hillman reaction of substituted salicylaldehydes under microwave irradiation. Subsequent cyclization and reduction of the adducts using hydrogen iodide yield 3-methylcoumarins in high yields [].
  • Reaction of salicylaldehyde with propionic anhydride: This classic approach utilizes anhydrous K2CO3 as a catalyst to facilitate the reaction and produce this compound [].
  • Thermal rearrangement of α-(aryloxy)methylacrylic acids: This method exploits the thermal rearrangement of α-(aryloxy)methylacrylic acids to afford 3-methylcoumarins [, ].
  • Copper(I)-catalyzed 3-position methylation of coumarins: This approach utilizes di-tert-butyl peroxide (DTBP) as both the oxidant and methyl source to achieve direct methylation of coumarins at the 3-position [].

Q3: Are there spectroscopic techniques to characterize this compound?

A3: Yes, various spectroscopic methods can characterize this compound, including UV-Vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide insights into its electronic structure and functional groups.

Q4: Can this compound undergo electroreductive coupling reactions?

A4: Yes, this compound can undergo electroreductive coupling with benzophenones in the presence of TMSCl. This reaction forms adducts at the 4-position of this compound as trimethylsilyl ethers, with the reaction proceeding stereoselectively to produce 3,4-cis-adducts [].

Q5: Has this compound been explored for biological applications?

A5: Yes, derivatives of this compound have shown promise in various biological applications:

  • Photolabile protecting group: 6-Bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc) is a photolabile protecting group for thiol caging. It undergoes efficient photocleavage upon one- or two-photon irradiation, enabling spatiotemporal control of thiol release in biological systems [].
  • Fluorescent probe: Derivatives like 7-amino-3-methylcoumarin have been explored for their potential in biomolecule-targeted imaging applications [].

Q6: Are there any known natural sources of 3-methylcoumarins?

A6: Yes, 3,5-dimethylcoumarins, derivatives of this compound, have been isolated from the plant Chelonopsis praecox, Chelonopsis odontochila, and Chelonopsis pseudobracteata [].

Q7: Is there information available on the stability and formulation of this compound?

A7: While specific information about this compound's stability and formulation is limited in the provided abstracts, it's important to note that these aspects are crucial for its practical applications.

Q8: What are some promising areas for future research on this compound?

A8:

  • Exploring the structure-activity relationship (SAR): Investigating how modifications to the this compound scaffold affect its biological activity, potency, and selectivity [, ].
  • Developing novel synthetic methodologies: Discovering more efficient and environmentally benign methods for synthesizing this compound and its derivatives [, , ].
  • Investigating its therapeutic potential: Evaluating the potential therapeutic benefits of this compound and its derivatives in various disease models [].

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